molecular formula C18H21N5O B2810155 (1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034386-14-4

(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Número de catálogo: B2810155
Número CAS: 2034386-14-4
Peso molecular: 323.4
Clave InChI: SRNJXLOXRDHXAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone” is a methanone derivative featuring a pyrazole moiety linked via a pyrrolidine ring to a 2-methyl-benzimidazole group. Its structure combines heterocyclic systems known for their bioactivity, particularly in medicinal chemistry. Pyrazole and benzimidazole rings are frequently employed in drug design due to their ability to engage in hydrogen bonding and π-π interactions, which enhance target binding .

Propiedades

IUPAC Name

(2-ethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-3-22-17(8-10-19-22)18(24)21-11-9-14(12-21)23-13(2)20-15-6-4-5-7-16(15)23/h4-8,10,14H,3,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNJXLOXRDHXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling with the pyrrolidine moiety under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural features and inferred applications of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Methanone Derivatives

Compound & Source Core Structure Key Substituents Inferred Applications
Target Compound Pyrazole-Benzimidazole Ethyl (pyrazole), Pyrrolidine Kinase inhibition
Patent Example 1 () Pyrazole-Benzimidazole-Indole Indole, Amino groups Oncology targets
Compound 7a () Pyrazole-Thiophene Cyano, Amino (thiophene) Not specified
EP '722 Compound () Piperazine-Imidazole Trifluoromethyl, Ethyl Anticancer agents
RCSB PDB Ligand () Benzoimidazole-Triazole Pyridine, Methyl (triazole) Protein binding/ligand

Key Findings

A. Pyrazole-Benzimidazole Derivatives ()

Compounds such as “[5-amino-1-(2-methyl-1H-benzimidazol-5-yl)-1H-pyrazol-4-yl]-(1H-indol-2-yl)-methanone” share the pyrazole-benzimidazole core with the target compound but incorporate indole substituents. Indole’s planar structure may enhance DNA intercalation or protein binding compared to the target’s pyrrolidine group, which offers conformational flexibility .

B. Thiophene-Containing Methanones ()

Compounds like 7a and 7b replace benzimidazole with thiophene, a smaller, less aromatic heterocycle.

C. Piperazinyl and Fluorinated Derivatives ()

The EP '722 patent compound features a piperazine ring and trifluoromethyl groups, which are absent in the target compound. Fluorine substituents often improve metabolic stability and binding affinity but may increase toxicity risks. The target compound’s pyrrolidine and ethyl groups likely prioritize balanced lipophilicity and reduced toxicity .

D. Triazolyl-Pyridinyl Benzimidazoles ()

The RCSB PDB ligand incorporates a triazole ring and pyridine-substituted pyrrolidine. Triazole’s hydrogen-bonding capacity and pyridine’s metal-coordination ability suggest distinct binding mechanisms compared to the target compound’s simpler pyrazole-pyrrolidine system. Stereochemistry (e.g., 2S configuration in the PDB ligand) could further differentiate activity .

Q & A

Q. What are the key synthetic routes for preparing the target compound?

The synthesis typically involves:

  • Step 1: Preparation of the pyrazole and benzoimidazole precursors. For example, 1-ethyl-1H-pyrazole derivatives are synthesized via condensation reactions under reflux with glacial acetic acid .
  • Step 2: Coupling of the pyrrolidine moiety with the benzoimidazole ring using agents like EDCI/HOBt under inert conditions .
  • Step 3: Methanone linkage formation between the pyrazole and pyrrolidine-benzoimidazole groups via nucleophilic acyl substitution .
  • Purification: Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) are critical for isolating the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy: 1H/13C NMR to confirm substituent positions and stereochemistry .
  • HPLC: To assess purity (>95% required for biological assays) .
  • Single-Crystal X-Ray Diffraction: Resolves ambiguities in stereochemistry, as seen in similar pyrazole derivatives (e.g., dihedral angles between aromatic rings) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the pyrrolidine and benzoimidazole moieties?

  • Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) to enhance cross-coupling efficiency .
  • Solvent Optimization: Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates .
  • Temperature Control: Reactions performed at 80–100°C under nitrogen minimize side-product formation .
  • Real-Time Monitoring: TLC or in-situ IR spectroscopy identifies reaction endpoints .

Q. How should researchers address contradictory data between NMR and X-ray crystallography?

  • Case Example: If NMR suggests free rotation of a substituent but X-ray shows a fixed dihedral angle (e.g., 16.83° in ), consider dynamic effects in solution vs. solid-state rigidity.
  • Resolution: Perform variable-temperature NMR or DFT calculations to model rotational barriers .

Q. What strategies mitigate solubility challenges in biological assays?

  • Derivatization: Introduce polar groups (e.g., -OH, -COOH) without altering core pharmacophores .
  • Co-Solvents: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .
  • Nanoformulation: Encapsulate in liposomes or cyclodextrins for in vivo studies .

Q. How can computational methods predict biological activity?

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like kinases or GPCRs (e.g., binding affinity ≤5 μM in ).
  • QSAR Modeling: Correlate substituent electronegativity (e.g., nitro vs. amino groups ) with IC₅₀ values from enzyme inhibition assays.

Data Contradiction and Validation

Q. How to validate unexpected reactivity in substitution reactions?

  • Hypothesis Testing: If a nitro group resists reduction (contrary to ), check for steric hindrance from adjacent substituents.
  • Experimental Validation: Use XPS or FTIR to confirm oxidation states of reactive sites .

Structural and Mechanistic Insights

Q. What role does the pyrrolidine ring conformation play in bioactivity?

  • Key Finding: The 3-(2-methyl-benzoimidazol-1-yl)pyrrolidine group adopts a half-chair conformation, optimizing hydrophobic interactions with protein pockets .
  • Impact: Conformational flexibility vs. rigidity can alter binding kinetics (e.g., kₒₙ/kₒff ratios) .

Methodological Tables

Table 1: Comparison of Synthetic Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂DMF9078
NoneEthanol7045
CuIDMSO10065

Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalInterpretationReference
1H NMRδ 7.45 (s, 1H, pyrazole-H)Confirms pyrazole substitution
X-RayDihedral angle = 48.97°Fixes benzoimidazole orientation
HRMS[M+H]+ = 393.1542 (calc. 393.1538)Validates molecular formula

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.